1-Pivaloylpiperidine-4-carbonitrile

Description

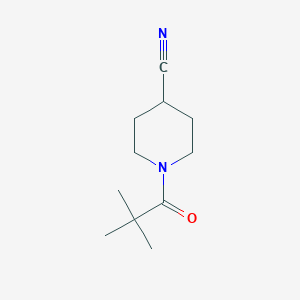

1-Pivaloylpiperidine-4-carbonitrile is a piperidine derivative featuring a pivaloyl (tert-butyl carbonyl) group at the 1-position and a nitrile (CN) group at the 4-position. Its molecular formula is inferred as C₁₁H₁₉N₂O, with a molecular weight of 195.3 g/mol. Although direct data on this compound is absent in the provided evidence, its structural analogs (e.g., compounds with piperidine, nitrile, or bulky substituents) suggest roles in pharmaceutical intermediates or organic synthesis.

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJKWQWMIPRAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pivaloylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Pivaloylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pivaloylpiperidine-4-carbonitrile has a wide range of scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Drug Discovery: Researchers utilize this compound in the discovery and development of new drugs, exploring its potential as a lead compound.

Mechanism of Action

The mechanism of action of 1-Pivaloylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and cyano group play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Pivaloylpiperidine-4-carbonitrile with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂; MW 192.3 g/mol)

- Structural Differences : Replaces the pivaloyl group with a cyclohexane ring fused to the piperidine nitrogen .

- Physicochemical Properties: Higher lipophilicity due to the nonpolar cyclohexane ring. Crystalline solid (purity ≥95%) with stability ≥5 years at -20°C .

- Reactivity : The rigid cyclohexane may hinder conformational flexibility, impacting binding interactions in biological systems.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (C₁₀H₁₅NO₄; MW 213.2 g/mol)

- Structural Differences : Features an ethoxycarbonyl (ester) group at position 1 and a carboxylic acid at position 4 .

- Physicochemical Properties :

- Reactivity : The ester is hydrolytically labile, whereas the carboxylic acid enables salt formation or conjugation.

- Applications : Likely used in peptide synthesis or prodrug design, contrasting with the nitrile’s utility in click chemistry or cross-coupling reactions.

4-Anilino-1-Boc-piperidine (C₁₆H₂₂N₂O₂; MW 274.4 g/mol)

- Structural Differences: Incorporates a Boc (tert-butoxycarbonyl) protecting group and an anilino (aromatic amine) substituent .

- Physicochemical Properties: Boc group enhances stability under basic conditions but is acid-labile.

- Reactivity : The Boc group is readily cleaved under acidic conditions, unlike the hydrolytically stable pivaloyl group.

- Applications : Precursor in opioid synthesis, highlighting divergent biological roles compared to the target compound’s synthetic focus .

1-(2-(Piperidin-4-yl)acetyl)piperidine-4-carbonitrile (C₁₃H₂₀N₃O; MW 234.3 g/mol)

- Structural Differences : Contains an acetyl-linked piperidine substituent instead of pivaloyl .

- Higher nitrogen content may enhance basicity.

- Reactivity : The acetyl group is more reactive toward nucleophiles or enzymes.

- Applications : Likely explored in medicinal chemistry for its balanced lipophilicity and reactivity.

Biological Activity

1-Pivaloylpiperidine-4-carbonitrile, with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a cyano group, which are significant for its reactivity and interaction with biological systems. The following sections will delve into its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine-4-carbonitrile with pivaloyl chloride under basic conditions. Common solvents include dichloromethane, with triethylamine often used as a base to facilitate the reaction. The general reaction scheme can be summarized as follows:

The biological activity of this compound is primarily attributed to its structural components:

- Piperidine Ring : This moiety is known for its ability to interact with various receptors and enzymes.

- Cyano Group : The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.

These interactions can lead to modulation of cellular pathways, inhibition of enzyme activity, and alteration of receptor functions, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown potential for use in cancer therapy.

- Neuroprotective Effects : The compound's interaction with neuroreceptors indicates possible neuroprotective properties.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis, indicating its potential role in cancer treatment.

- Neuroprotective Study : Research involving neuronal cell cultures showed that the compound could protect against oxidative stress-induced damage.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Piperidine-4-carbonitrile | Lacks pivaloyl group | Limited biological activity |

| Pivaloylpiperidine | Lacks cyano group | Reduced reactivity |

| This compound | Contains both pivaloyl and cyano groups | Promising antimicrobial and cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.